molecular formula C14H8ClNO3 B3017807 (3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one CAS No. 1180034-14-3

(3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B3017807
CAS No.: 1180034-14-3
M. Wt: 273.67
InChI Key: DCQFSEZPQBDSJR-CLFYSBASSA-N
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Description

(3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that features both furan and indole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the furan ring, which is known for its reactivity and biological properties, combined with the indole structure, makes this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one typically involves the condensation of a furan derivative with an indole derivative under specific reaction conditions. One common method involves the use of a base-catalyzed aldol condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol, and bases like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives .

Scientific Research Applications

(3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The furan and indole moieties can interact with various enzymes and receptors, leading to biological effects. For example, the compound may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    (3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indole-2-thione: Similar structure but with a thione group instead of a ketone.

    (3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indole-2-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

The uniqueness of (3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one lies in its specific combination of furan and indole moieties, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO3/c15-10-4-1-3-8-9(14(18)16-13(8)10)7-11(17)12-5-2-6-19-12/h1-7H,(H,16,18)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQFSEZPQBDSJR-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=O)C2=CC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC\2=C(C(=C1)Cl)NC(=O)/C2=C\C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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